Methyl 6-methoxy-2-naphthoate
Overview
Description
Methyl 6-methoxy-2-naphthoate is an organic compound with the molecular formula C13H12O3. It is a methyl ester derivative of 6-methoxy-2-naphthoic acid. This compound is known for its aromatic properties and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 6-methoxy-2-naphthoate can be synthesized through the esterification of 6-methoxy-2-naphthoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and alcohol mixture with a strong acid such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The process includes the purification of the product through distillation or recrystallization to achieve high purity levels .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or quinones.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products Formed:
Oxidation: 6-methoxy-2-naphthoic acid.
Reduction: 6-methoxy-2-naphthol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 6-methoxy-2-naphthoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the manufacture of dyes, pigments, and other aromatic compounds
Mechanism of Action
The mechanism of action of methyl 6-methoxy-2-naphthoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the metabolic pathways. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
- Methyl 1-methoxy-2-naphthoate
- Methyl 6-bromo-2-naphthoate
- Methyl 6-iodo-2-naphthoate
Comparison: Methyl 6-methoxy-2-naphthoate is unique due to its specific methoxy substitution at the 6-position on the naphthalene ring. This substitution pattern influences its reactivity and properties compared to other similar compounds. For instance, methyl 1-methoxy-2-naphthoate has the methoxy group at a different position, which can lead to different chemical behavior and applications .
Properties
IUPAC Name |
methyl 6-methoxynaphthalene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-15-12-6-5-9-7-11(13(14)16-2)4-3-10(9)8-12/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVPRNFYGCBLDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345375 | |
Record name | Methyl 6-methoxy-2-naphthoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5043-02-7 | |
Record name | Methyl 6-methoxy-2-naphthoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of the methoxy and methyl ester groups influence the photodimerization of Methyl 6-methoxy-2-naphthoate compared to other 2-methoxynaphthalene derivatives?
A1: The research paper highlights that this compound displays a unique behavior in its photodimerization compared to other related 2-methoxynaphthalene derivatives. While most of these derivatives predominantly form head-to-tail photodimers, this compound yields both head-to-tail and head-to-head dimers []. This suggests that the combined electronic and steric effects of the methoxy and methyl ester substituents influence the molecular interactions during the photodimerization process, leading to a mixture of dimeric structures. Further investigations into the specific electronic charge distribution and steric hindrance caused by these groups would be needed to fully elucidate this phenomenon.
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